[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt
Description
Properties
IUPAC Name |
sodium;4-phenyl-2-phenyldiazenylphenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O.Na/c21-18-12-11-15(14-7-3-1-4-8-14)13-17(18)20-19-16-9-5-2-6-10-16;/h1-13,21H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHMLOVTDKLLOR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])N=NC3=CC=CC=C3.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2NaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069883 | |
| Record name | [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63467-44-7 | |
| Record name | (1,1'-Biphenyl)-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-(phenylazo)[1,1'-biphenyl]-4-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt typically involves the diazotization of aniline followed by a coupling reaction with [1,1’-Biphenyl]-4-ol. The reaction conditions often include acidic environments to facilitate the formation of the diazonium salt, which then reacts with the phenolic compound to form the azo linkage.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic route but on a larger scale. The process involves careful control of temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt is used as a model compound for studying azo dye chemistry and photochemistry. It serves as a reference material in the development of new synthetic methods and analytical techniques.
Biology: In biological research, this compound is used as a staining agent due to its intense color. It helps in visualizing cellular components and structures under a microscope.
Industry: In the industrial sector, the compound is primarily used in the production of dyes and pigments for textiles, plastics, and inks. Its stability and vibrant color make it a preferred choice for various applications.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt primarily involves its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo group (N=N) plays a crucial role in this process by allowing electron delocalization across the molecule, which stabilizes the excited state and enhances color intensity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[(E)-Phenyldiazenyl]-4-biphenylol, sodium salt
- CAS No.: 21524-23-2
- Molecular Formula : C₁₈H₁₄N₂O·Na
- Molecular Weight : 274.323 g/mol (free acid); sodium salt mass ≈ 296.3 g/mol .
- Key Properties :
Comparison with Structurally Similar Compounds
4-Phenylphenol (Biphenyl-4-ol)
(1,1'-Biphenyl)-4-ol, 3-chloro-, Sodium Salt
- CAS No.: Not explicitly provided (referenced in EnvironmentalChemistry.com )
- Formula : Likely C₁₂H₈ClO·Na
- Key Differences :
- Chloro substituent replaces the azo-phenyl group.
- Smaller molecular weight (~228.6 g/mol as free acid).
- Applications : Presumed use in materials science or as a halogenated intermediate; lacks chromophoric utility .
[1,1'-Biphenyl]-4-ol, 3-[[4-[2-(sulfooxy)ethoxy]phenyl]azo]-, Monosodium Salt (C.I. Acid Yellow 135)
[1,1'-Biphenyl]-4-ol,3-amino-, Hydrochloride
- CAS No.: 1204-59-7
- Formula: C₁₂H₁₂ClNO
- Key Differences: Amino (-NH₂) substituent replaces the azo group. Hydrochloride salt form; polar and water-soluble.
- Applications: Potential pharmaceutical intermediate or ligand in coordination chemistry .
Comparative Data Table
*LogP value for the free acid form.
Key Structural and Functional Insights
- Azo Group Impact: The phenylazo group in the target compound enhances UV-Vis absorbance, making it suitable for analytical or dye applications compared to non-azo analogs like 4-phenylphenol .
- Sodium Salt vs. Free Acid : Sodium salts (e.g., target compound, Acid Yellow 135) improve aqueous solubility, critical for HPLC and dye formulations .
- Substituent Effects: Chloro: Increases electrophilicity but reduces chromophoric activity . Sulfooxyethoxy: Introduces sulfonic acid functionality, enhancing solubility and dye affinity . Amino: Enables hydrogen bonding and coordination chemistry, diverging from the azo group’s electronic effects .
Biological Activity
[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt is a compound that belongs to the class of azo compounds. Azo compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent studies and research findings.
The compound has a biphenyl structure with a hydroxyl group and an azo group, which contributes to its reactivity and biological interactions. The sodium salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of azo compounds. For instance, a study on various azo derivatives indicated that they exhibited significant antibacterial and antifungal activities against several pathogens. Specifically, compounds similar to [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Azo Compounds
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- | Staphylococcus aureus | 20-30 |
| Escherichia coli | 15-25 | |
| Candida albicans | 18-22 |
Anticancer Activity
The anticancer potential of azo compounds has also been explored. Azo derivatives have shown cytotoxic effects against various cancer cell lines. For example, studies have indicated that similar compounds can induce apoptosis in cancer cells via various mechanisms such as oxidative stress and disruption of cellular signaling pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- | MCF-7 (Breast cancer) | 45.6 |
| HCT-116 (Colon cancer) | 38.2 | |
| HepG2 (Liver cancer) | 50.0 |
Anti-inflammatory Activity
Azo compounds are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial in the context of diseases characterized by chronic inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of phenylazo compounds revealed that [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 20 to 30 mm.
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound effectively reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 45.6 µM, indicating a promising potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via diazo coupling reactions. A biphenyl precursor (e.g., [1,1'-biphenyl]-4-ol) is reacted with a diazonium salt derived from aniline derivatives under alkaline conditions. Key steps include:
- Diazotization of aniline derivatives using NaNO₂ and HCl at 0–5°C.
- Coupling with the biphenyl hydroxyl compound in aqueous NaOH (pH 8–10) to stabilize the azo linkage.
- Isolation via precipitation or column chromatography. Optimization involves controlling pH, temperature, and stoichiometry to minimize byproducts like triazenes or over-oxidized derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer :
- UV-Vis Spectroscopy : The azo group (–N=N–) exhibits strong absorbance in the 400–500 nm range (ε ~ 10⁴ L·mol⁻¹·cm⁻¹), useful for quantifying concentration and monitoring reaction progress .
- FTIR : Key peaks include ν(N=N) at 1450–1600 cm⁻¹ and ν(Ar–O⁻) at 1200–1250 cm⁻¹ for the phenolic sodium salt .
- ¹H/¹³C NMR : Aromatic protons adjacent to the azo group appear as deshielded doublets (δ 7.5–8.5 ppm). The sodium salt’s hydroxyl proton is absent due to deprotonation .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M–Na]⁻ ions, with fragmentation patterns confirming the azo and biphenyl backbone .
Q. How does the sodium salt form influence solubility and stability in aqueous solutions?
- Methodological Answer : The sodium salt enhances water solubility via ionic interactions between the phenolate (–O⁻Na⁺) and polar solvents. Stability studies (pH 7–10, 25°C) show minimal degradation over 48 hours. For long-term storage, lyophilization or desiccation is recommended to prevent hydrolysis of the azo group. Solubility can be further modulated using co-solvents (e.g., DMSO:water mixtures) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported antibacterial activity data for azo-biphenyl derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Test strains : Standardize using ATCC/MTCC bacterial strains (e.g., E. coli ATCC 25922).
- Assay conditions : Disk diffusion (Kirby-Bauer) requires controlled agar depth and inoculum density (0.5 McFarland standard). MIC values should be cross-validated with broth microdilution (CLSI guidelines).
- Compound purity : HPLC purity ≥95% minimizes false positives from impurities. Contradictory results may also reflect structure-activity nuances, such as substituent effects on membrane permeability .
Q. How can computational methods predict the structure-activity relationship (SAR) of azo-biphenyl derivatives for targeted applications?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase). The azo group’s planarity and biphenyl hydrophobicity are critical for binding.
- QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants (σ) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- MD Simulations : Simulate aqueous stability to assess sodium salt dissociation kinetics, which impacts bioavailability .
Q. What advanced catalytic systems improve the efficiency of Suzuki-Miyaura cross-coupling in synthesizing biphenyl intermediates?
- Methodological Answer :
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O (3:1) at 80°C achieve >90% yield. Ligand-free systems (e.g., Pd/C) reduce costs but require higher temperatures.
- Base Optimization : K₂CO₃ or Cs₂CO₃ (2–3 eq.) balances deprotonation and catalyst activity.
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30–60 minutes while maintaining yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
